molecular formula C10H14O4 B14682322 Dimethyl 2,5-dimethylidenehexanedioate CAS No. 31952-35-9

Dimethyl 2,5-dimethylidenehexanedioate

Cat. No.: B14682322
CAS No.: 31952-35-9
M. Wt: 198.22 g/mol
InChI Key: OZYATKONTOCNPJ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylhexanedioate (CAS CID 5159000) is a diester compound with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. Its structure features a hexanedioate backbone substituted with methyl groups at the 2 and 5 positions, esterified with methanol at both terminal carboxyl groups. The SMILES notation (CC(CCC(C)C(=O)OC)C(=O)OC) and InChIKey (LHJHRVVZHAHRCZ-UHFFFAOYSA-N) confirm its branched aliphatic ester configuration .

Properties

CAS No.

31952-35-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2,5-dimethylidenehexanedioate

InChI

InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3

InChI Key

OZYATKONTOCNPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCC(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dimethylidenehexanedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylidenehexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,5-dimethylidenehexanedioic acid.

    Reduction: 2,5-dimethylidenehexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, including the development of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s potential use as a prodrug, where the active drug is released upon enzymatic cleavage.

Comparison with Similar Compounds

Dimethyl 2,5-furandicarboxylate (DMFDC)

  • Molecular Formula : C₈H₈O₆
  • Key Features : Contains a rigid furan ring instead of a linear hexanedioate chain.
  • Applications : Used in poly(ester amide)s (PEAs) with high gas barrier properties and environmental sustainability. Studies show that increasing methylene units in DMFDC-based polymers reduces phase transition temperatures and enhances free volume, impacting mechanical flexibility .

Hexanedioic Acid, 2,5-dimethyl (Diacid Form)

  • Molecular Formula : C₈H₁₄O₄
  • Key Features : The diacid analog lacks ester groups, increasing polarity and acidity (pKa ~4-5 for carboxylic acids).
  • Applications : Serves as a precursor for ester synthesis or salt formation in industrial processes.
  • Comparison : The esterification of carboxyl groups in dimethyl 2,5-dimethylhexanedioate reduces its water solubility and enhances volatility compared to the diacid form .

Dimethyl 2,5-dibromohexanedioate

  • Molecular Formula : C₈H₁₂Br₂O₄
  • Key Features : Bromine substituents replace methyl groups, increasing molecular weight (332.00 g/mol) and reactivity.
  • Applications : Likely used as a reactive intermediate in substitution or coupling reactions.
  • Comparison : Bromine atoms introduce steric and electronic effects, making this compound more reactive toward nucleophiles compared to the methyl-substituted analog .

Research Findings and Implications

Thermal and Mechanical Behavior :

  • In DMFDC-based polymers, increasing methylene chain length between ester groups lowers phase transition temperatures and increases free volume, enhancing flexibility . By analogy, the methyl branches in dimethyl 2,5-dimethylhexanedioate may disrupt polymer crystallinity, favoring amorphous material formation.
  • The diacid form (hexanedioic acid, 2,5-dimethyl) is expected to exhibit higher melting points and lower solubility in organic solvents compared to its ester counterpart due to hydrogen bonding .

Reactivity in Polymerization :

  • Enzyme-catalyzed polymerization (e.g., using Candida antarctica lipase B) is effective for furan-based esters like DMFDC but often yields low-crystallinity products unless post-treated with solvents . Dimethyl 2,5-dimethylhexanedioate’s linear structure may improve enzyme accessibility during polymerization compared to rigid furan derivatives.

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